molecular formula C16H17NO3 B5588220 N-benzyl-3,4-dimethoxybenzamide

N-benzyl-3,4-dimethoxybenzamide

Cat. No.: B5588220
M. Wt: 271.31 g/mol
InChI Key: MKWVXVLEKSXJMR-UHFFFAOYSA-N
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Description

N-benzyl-3,4-dimethoxybenzamide: is an organic compound with the molecular formula C16H17NO3 It is a benzamide derivative characterized by the presence of benzyl and dimethoxy groups attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-3,4-dimethoxybenzamide typically involves the reaction of 3,4-dimethoxybenzoic acid with benzylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. Solvent extraction and recrystallization are commonly employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions: N-benzyl-3,4-dimethoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles like sodium methoxide (NaOMe), sodium ethoxide (NaOEt)

Major Products:

Scientific Research Applications

N-benzyl-3,4-dimethoxybenzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes and modulate receptor activity. For example, it can act as an acetylcholinesterase inhibitor, thereby increasing the levels of acetylcholine in the synaptic cleft and enhancing cholinergic transmission. This mechanism is particularly relevant in the context of neurological disorders .

Comparison with Similar Compounds

  • N-benzyl-4-methoxybenzamide
  • N-(4-bromophenyl)-3,4-dimethoxybenzamide
  • N-(4-butylphenyl)-3,4-dimethoxybenzamide
  • N-(2-chlorophenyl)-3,4-dimethoxybenzamide
  • N-(3,5-dichlorophenyl)-3,4-dimethoxybenzamide

Uniqueness: N-benzyl-3,4-dimethoxybenzamide is unique due to the presence of both benzyl and dimethoxy groups, which confer distinct chemical properties and biological activities.

Properties

IUPAC Name

N-benzyl-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-19-14-9-8-13(10-15(14)20-2)16(18)17-11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKWVXVLEKSXJMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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